7,8-dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound belonging to the benzazepine class. This compound is characterized by its unique structure, which includes a benzazepine core substituted with methoxy groups and a phenylpropenyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
7,8-Dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-3,4-dihydroisoquinolin-2-ium salts
- 6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines .
Uniqueness
What sets 7,8-dimethoxy-3-[(E)-3-phenyl-2-propenyl]-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities. Its phenylpropenyl side chain and methoxy substitutions provide specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[(E)-3-phenylprop-2-enyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-24-19-13-17-10-12-22(11-6-9-16-7-4-3-5-8-16)21(23)15-18(17)14-20(19)25-2/h3-10,12-14H,11,15H2,1-2H3/b9-6+ |
InChI Key |
SDWCEAJXGPTNJJ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)C/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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